molecular formula C18H23N3O4S B2452943 1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine CAS No. 486398-19-0

1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine

Cat. No. B2452943
CAS RN: 486398-19-0
M. Wt: 377.46
InChI Key: WPPPAUXCGHBYTH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It includes a piperidine ring, which is a common feature in many pharmaceuticals . It also contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound often found in various drugs .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The 3D structure of similar compounds can often be viewed using software that can interpret Mol files .


Chemical Reactions Analysis

The compound likely undergoes various chemical reactions. For instance, the 1,3,4-oxadiazole ring is known to participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds containing a 1,3,4-oxadiazole ring often have good thermal stability and electron-withdrawing properties .

Scientific Research Applications

Acetyl- and Butyrylcholinesterase Inhibition

One study discusses the design and synthesis of 5-aryl-1,3,4-oxadiazoles as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets for treating conditions like dementias and myasthenia gravis. The study found that these compounds showed moderate dual inhibition of AChE and BChE, suggesting potential for further development in this area (Pflégr et al., 2022).

Antimicrobial and Anti-Proliferative Activities

Another research effort focused on 1,3,4-oxadiazole N-Mannich bases and their derivatives, evaluating their antimicrobial and anti-proliferative activities. These compounds displayed broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines, suggesting a promising avenue for developing new therapeutics (Al-Wahaibi et al., 2021).

Antibacterial Evaluation

Research on sulfamoyl and piperidine functionalities integrated with 1,3,4-oxadiazole has shown valuable antibacterial properties. A series of derivatives were synthesized and evaluated for their antibacterial activity, showing valuable results and highlighting the importance of structural modification in enhancing biological activities (Aziz‐ur‐Rehman et al., 2017).

Anti-Cancer Activities

A study on the design, synthesis, and biological evaluation of 2,5-diaryl-1,3,4-oxadiazoline analogs of combretastatin-A4 reported potent antiproliferative activities against multiple cancer cell lines. The compounds retained microtubule disrupting effects and demonstrated promise as lead candidates for cancer therapy (Lee et al., 2010).

Antibacterial and Anti-Enzymatic Activities

Synthesized derivatives combining heterocyclic azinane, sulfonamide, 1,3,4-oxadiazole, and acetamide functionalities were evaluated for their antibacterial and enzyme inhibition potential. These compounds exhibited modest antibacterial activity and were identified as effective enzyme inhibitors, illustrating the potential for therapeutic applications (Virk et al., 2023).

Multitargeted Therapeutics for Alzheimer's Disease

A novel approach involved the creation of multitargeted hybrids of N-benzylpiperidine and substituted 5-phenyl-1,3,4-oxadiazoles for treating Alzheimer's disease. These compounds exhibited inhibition against human acetylcholinesterase, butyrylcholinesterase, and beta-secretase-1, alongside notable effects in disassembling Aβ aggregation, indicating their potential as therapeutic agents (Sharma et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many drugs containing a 1,3,4-oxadiazole ring act by inhibiting certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. It’s always important to refer to the relevant Safety Data Sheet (SDS) for information on handling, storage, and disposal .

Future Directions

The future directions for research on this compound would depend on its intended use. Compounds containing a 1,3,4-oxadiazole ring are currently being researched for potential use in various fields, including medicinal chemistry .

properties

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-12-6-8-21(9-7-12)16(22)11-26-18-20-19-17(25-18)13-4-5-14(23-2)15(10-13)24-3/h4-5,10,12H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPPAUXCGHBYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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